[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate
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Overview
Description
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzofuran ring and dichlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring through cyclization reactions. Subsequent steps involve the introduction of the dichlorobenzoate group via esterification or amidation reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzoate
- [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2-chlorobenzoate
Uniqueness
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate is unique due to the presence of both the benzofuran ring and the dichlorobenzoate moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-11-4-1-3-10(14(11)17)15(19)21-18-12-5-2-6-13-9(12)7-8-20-13/h1,3-4,7-8H,2,5-6H2/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQMSLGDVHFYOH-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(=NOC(=O)C3=C(C(=CC=C3)Cl)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CO2)/C(=N\OC(=O)C3=C(C(=CC=C3)Cl)Cl)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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